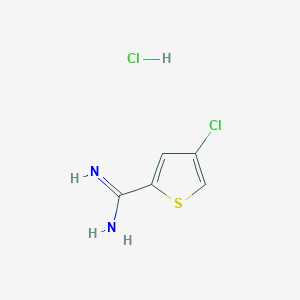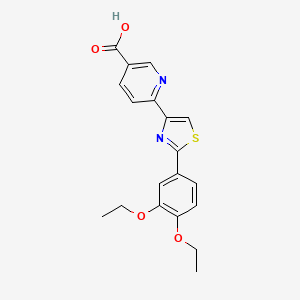![molecular formula C14H12BrN3O2S B13665053 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)
2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and is substituted with a bromine atom, a methyl group, and a tosyl group. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes:
Cyclization: Starting from a suitable precursor, cyclization reactions can form the pyrrolopyrazine core.
Bromination: Introduction of the bromine atom at the 2-position can be achieved using brominating agents like N-bromosuccinimide (NBS).
Methylation: The methyl group can be introduced via alkylation reactions.
Tosylation: The tosyl group is added using tosyl chloride in the presence of a base.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cycloaddition Reactions: The pyrrolopyrazine core can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): For bromination.
Tosyl Chloride: For tosylation.
Bases (e.g., triethylamine): To facilitate tosylation and other substitution reactions.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used to study its effects on various biological pathways, including antimicrobial and antitumor activities.
Chemical Biology: It is employed in probing molecular interactions and mechanisms within cells.
Mechanism of Action
The exact mechanism of action for 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with specific molecular targets, such as kinases, and inhibit their activity. This inhibition can disrupt various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
Comparison: While these compounds share a similar core structure, their substitution patterns (e.g., presence of a tosyl group or a methyl group) can significantly influence their biological activity and chemical reactivity. 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific combination of substituents, which may confer distinct properties and applications .
Properties
Molecular Formula |
C14H12BrN3O2S |
|---|---|
Molecular Weight |
366.23 g/mol |
IUPAC Name |
2-bromo-3-methyl-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C14H12BrN3O2S/c1-9-3-5-11(6-4-9)21(19,20)18-8-7-12-14(18)16-10(2)13(15)17-12/h3-8H,1-2H3 |
InChI Key |
DLPPWJUEOUAWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=C(N=C32)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


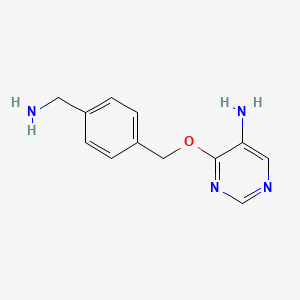
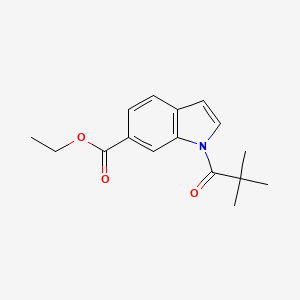

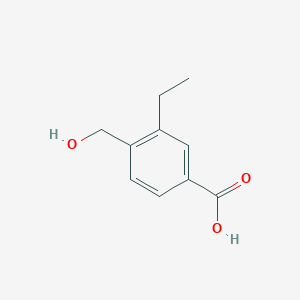
![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)
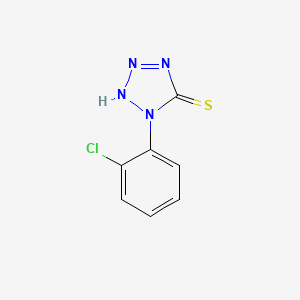
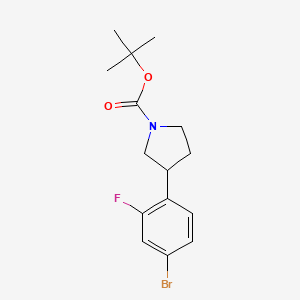
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)


![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)
